
ABT-737
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ABT-737 is a small molecule drug that inhibits Bcl-2 and Bcl-xL, two members of the Bcl-2 family of evolutionarily-conserved proteins that share Bcl-2 homology domains. It was first developed as a potential cancer chemotherapy and later identified as a senolytic, a drug that selectively induces cell death in senescent cells . The Bcl-2 family is notable for regulating apoptosis, a form of programmed cell death, at the mitochondrion. This compound was developed by Abbott Laboratories (now Abbvie) and has shown promise in preclinical studies for treating various cancers .
Métodos De Preparación
The preparation of ABT-737 involves several synthetic routes and reaction conditions. One method starts with a compound having a specific structure, which undergoes a series of reactions including reduction of carboxyl to hydroxyl, vulcanization, and amination . These steps are crucial for obtaining the key intermediate required for the final synthesis of this compound . Industrial production methods typically follow similar synthetic routes but are optimized for large-scale production to ensure high yield and purity.
Análisis De Reacciones Químicas
ABT-737 undergoes various chemical reactions, primarily focusing on its interaction with Bcl-2 family proteins. It is a potent inhibitor of Bcl-2, Bcl-xL, and Bcl-w, with EC50 values of 30.3 nM, 78.7 nM, and 197.8 nM, respectively . The compound induces the disruption of the BCL-2/BAX complex and activates the intrinsic apoptotic pathway in a BAK-dependent but BIM-independent manner . Common reagents and conditions used in these reactions include specific inhibitors and mimetics that target the Bcl-2 family proteins.
Aplicaciones Científicas De Investigación
ABT-737 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, it has shown efficacy in treating small cell lung cancer, leukemia, and other blood cancers . The compound has been used in preclinical studies to evaluate its potential in combination therapies, where it has demonstrated significant tumor regression and improved survival rates in animal models . Additionally, this compound has been studied for its role in overcoming drug resistance in neuroblastoma cells under hypoxic conditions .
Mecanismo De Acción
ABT-737 exerts its effects by binding to anti-apoptotic Bcl-2 family members and inhibiting their interaction with pro-apoptotic BH3-domain proteins . This inhibition leads to the activation of Bax and Bak, which are crucial for the induction of apoptosis . The compound’s high affinity for Bcl-2, Bcl-xL, and Bcl-w disrupts their interactions with death-promoting Bcl-2 family members, releasing these proteins to activate the apoptotic pathway . This mechanism is particularly effective in inducing cell death in cancer cells that overexpress Bcl-2 family proteins.
Comparación Con Compuestos Similares
ABT-737 is often compared with other BH3 mimetics, such as ABT-263 (Navitoclax), which also targets Bcl-2 family proteins . While both compounds have shown promise in preclinical studies, ABT-263 has the advantage of being orally bioavailable, unlike this compound . ABT-263 has been associated with thrombocytopenia, a severe loss of platelets, which limits its clinical use . Other similar compounds include Methylseleninic acid, which has been shown to synergize with this compound in inducing apoptosis in various cancer cell lines . The uniqueness of this compound lies in its high affinity for multiple Bcl-2 family proteins and its ability to induce apoptosis in a wide range of cancer types.
Propiedades
IUPAC Name |
4-[4-[[2-(4-chlorophenyl)phenyl]methyl]piperazin-1-yl]-N-[4-[[4-(dimethylamino)-1-phenylsulfanylbutan-2-yl]amino]-3-nitrophenyl]sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H45ClN6O5S2/c1-46(2)23-22-35(30-55-37-9-4-3-5-10-37)44-40-21-20-38(28-41(40)49(51)52)56(53,54)45-42(50)32-14-18-36(19-15-32)48-26-24-47(25-27-48)29-33-8-6-7-11-39(33)31-12-16-34(43)17-13-31/h3-21,28,35,44H,22-27,29-30H2,1-2H3,(H,45,50) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLNQCPCUACXLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(CSC1=CC=CC=C1)NC2=C(C=C(C=C2)S(=O)(=O)NC(=O)C3=CC=C(C=C3)N4CCN(CC4)CC5=CC=CC=C5C6=CC=C(C=C6)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H45ClN6O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
813.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-[[4-(trifluoromethoxy)phenyl]carbamoyl]thiophen-3-yl] N,N-dimethylsulfamate](/img/structure/B2820346.png)

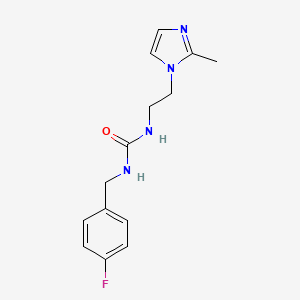
![2-(3-((4-Fluorophenyl)sulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2820350.png)
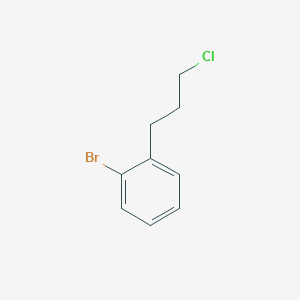
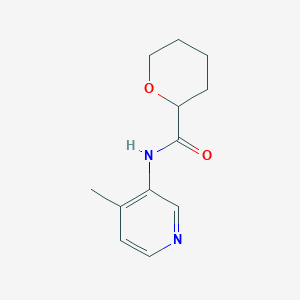
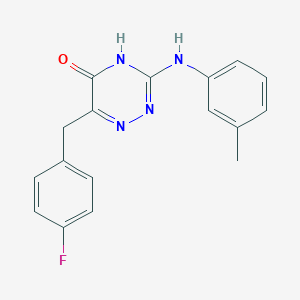

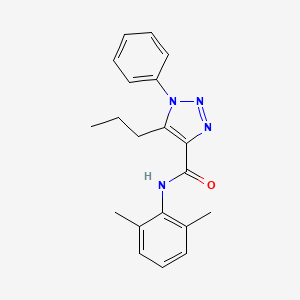


![N-[(3,5-difluorophenyl)methyl]-2-[1-(3-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B2820362.png)

